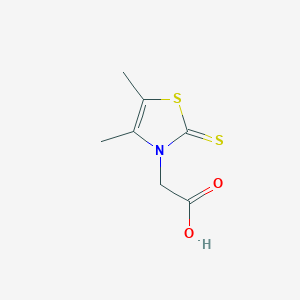
(4,5-Dimethyl-2-thioxo-1,3-thiazol-3(2h)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4,5-Dimethyl-2-thioxo-1,3-thiazol-3(2h)-yl)acetic acid is a useful research compound. Its molecular formula is C7H9NO2S2 and its molecular weight is 203.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(4,5-Dimethyl-2-thioxo-1,3-thiazol-3(2H)-yl)acetic acid is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their pharmacological significance, including antitumor, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazole ring with methyl substitutions that influence its biological activity. The presence of the thioxo group contributes to its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have shown IC50 values ranging from 1.61 to 1.98 µg/mL against human cancer cell lines such as Jurkat and A-431 . The presence of electron-donating groups like methyl at specific positions enhances the cytotoxic activity, indicating a strong SAR correlation.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | Jurkat | 1.61 | Induction of apoptosis |
| Compound 10 | A-431 | 1.98 | Inhibition of Bcl-2 protein |
| (4,5-Dimethyl...) | Varies | TBD | TBD |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Studies show that modifications in the thiazole ring can significantly enhance antibacterial properties. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity
Anti-inflammatory Properties
Thiazole derivatives are also noted for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases. Mechanistic studies indicate that it may interfere with NF-kB signaling pathways, which are crucial in the inflammatory response .
Case Studies
- Anticancer Activity : A recent study demonstrated that a series of thiazole derivatives, including this compound, exhibited promising anticancer activity in vitro against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing potency and selectivity .
- Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of thiazole-based compounds for their antimicrobial properties against resistant bacterial strains. Results indicated that compounds with electron-withdrawing groups exhibited higher antimicrobial activity compared to their counterparts .
Properties
CAS No. |
31203-30-2 |
|---|---|
Molecular Formula |
C7H9NO2S2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
2-(4,5-dimethyl-2-sulfanylidene-1,3-thiazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H9NO2S2/c1-4-5(2)12-7(11)8(4)3-6(9)10/h3H2,1-2H3,(H,9,10) |
InChI Key |
RDZCYQUBLPJDDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=S)N1CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















